9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
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Overview
Description
9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[64002,6]dodeca-1(8),2(6),3,9,11-pentaene is a complex organic compound characterized by its unique structure, which includes a combination of chloro, fluorophenyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions to form the tricyclic core.
Introduction of functional groups: Chloro, fluorophenyl, and methylsulfanyl groups are introduced through substitution reactions using appropriate reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(5),9,11-pentaene
- 12-[(4-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
- N-(3-chloro-4-fluorophenyl)-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Uniqueness
The uniqueness of 9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
135489-10-0 |
---|---|
Molecular Formula |
C13H6ClFN4S3 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene |
InChI |
InChI=1S/C13H6ClFN4S3/c14-11-10-9(16-19-17-11)8-12(18-22-13(8)21-10)20-5-6-1-3-7(15)4-2-6/h1-4H,5H2 |
InChI Key |
KUQQGOHHQDDXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC3=C2C4=C(S3)C(=NN=N4)Cl)F |
Origin of Product |
United States |
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